Welcome to the BenchChem Online Store!
molecular formula C11H13NO2 B8596098 5-Phenylproline

5-Phenylproline

Cat. No. B8596098
M. Wt: 191.23 g/mol
InChI Key: SMWADGDVGCZIGK-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05610144

Procedure details

Ethyl (2RS,5SR)-5-phenylprolinate may be obtained as follows: 0.5 cm3 of concentrated sulphuric acid is added dropwise to a solution of 5.5 g of (2RS,5SR)-5-phenylproline in 50 cm3 of ethanol. The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours, then cooled to a temperature in the vicinity of 20° C. and concentrated under reduced pressure. The residue is taken up in 50 cm3 of water, brought to a pH in the vicinity of 9 by a normal aqueous sodium hydroxide solution and extracted with 3 times 100 cm3 of ethyl acetate. The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue is subjected to chromatography on silica [eluent cyclohexane/ethyl acetate (90/10 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 2.16 g of ethyl (2RS,5SR)-5-phenylprolinate are thus obtained in the form of an oil, used as it is in subsequent syntheses.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([CH:12]2[NH:16][CH:15]([C:17]([OH:19])=[O:18])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:20](O)[CH3:21]>>[C:6]1([CH:12]2[NH:16][CH:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:14][CH2:13]2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(N1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the vicinity of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 100 cm3 of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05610144

Procedure details

Ethyl (2RS,5SR)-5-phenylprolinate may be obtained as follows: 0.5 cm3 of concentrated sulphuric acid is added dropwise to a solution of 5.5 g of (2RS,5SR)-5-phenylproline in 50 cm3 of ethanol. The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours, then cooled to a temperature in the vicinity of 20° C. and concentrated under reduced pressure. The residue is taken up in 50 cm3 of water, brought to a pH in the vicinity of 9 by a normal aqueous sodium hydroxide solution and extracted with 3 times 100 cm3 of ethyl acetate. The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue is subjected to chromatography on silica [eluent cyclohexane/ethyl acetate (90/10 by volume)]. The fractions containing the expected product are combined and concentrated under reduced pressure. 2.16 g of ethyl (2RS,5SR)-5-phenylprolinate are thus obtained in the form of an oil, used as it is in subsequent syntheses.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([CH:12]2[NH:16][CH:15]([C:17]([OH:19])=[O:18])[CH2:14][CH2:13]2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[CH2:20](O)[CH3:21]>>[C:6]1([CH:12]2[NH:16][CH:15]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:14][CH2:13]2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCC(N1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred at a temperature in the vicinity of 80° C. for five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the vicinity of 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 3 times 100 cm3 of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts are washed with 50 cm3 of saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CCC(N1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.